molecular formula C20H22ClN3O2S B2787559 1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine CAS No. 2034432-37-4

1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2787559
CAS No.: 2034432-37-4
M. Wt: 403.93
InChI Key: QCMLOHORGOXDAR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

A structurally similar compound, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1h-pyrrolo-2,3-b-pyridine, has been reported to have high affinity and selectivity for the human dopamine d4 receptor . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson disease.

Mode of Action

Based on the similar compound mentioned above, it can be hypothesized that this compound might interact with the dopamine d4 receptor as an antagonist . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from binding to its natural ligand, which is dopamine in this case.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c21-16-2-4-17(5-3-16)23-8-10-24(11-9-23)20(25)15-1-6-19(22-13-15)26-18-7-12-27-14-18/h1-6,13,18H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLOHORGOXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.